molecular formula C17H22N4O B7510809 (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

Cat. No. B7510809
M. Wt: 298.4 g/mol
InChI Key: YTWWOFXAPSLLAI-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone, also known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The exact mechanism of action of (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on several different targets in the body. One proposed mechanism is through its modulation of neurotransmitter activity, particularly dopamine and serotonin. (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its neurological effects. Additionally, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in various studies. In neuroscience, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In pharmacology, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been studied for its potential as a drug delivery agent, due to its ability to cross the blood-brain barrier. In toxicology, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to have antioxidant properties and may have potential as a protective agent against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone in lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for use in neurological research. Additionally, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to have antioxidant properties, which may make it useful in studies involving oxidative stress. However, one limitation of using (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone in lab experiments is its potential for off-target effects, particularly on neurotransmitter activity. Researchers must be careful to control for these effects when designing experiments involving (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone.

Future Directions

There are several potential future directions for research involving (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone. One area of interest is in its potential as a treatment for neurological disorders such as Parkinson's disease. Further studies are needed to fully understand the mechanisms underlying (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone's effects on neurotransmitter activity, and to determine its potential as a therapeutic agent. Additionally, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone's antioxidant properties may make it useful in studies involving oxidative stress and aging. Further research is needed to fully explore these potential applications of (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone.

Synthesis Methods

The synthesis of (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone involves several steps, starting with the reaction of 3,4-dimethylbenzoyl chloride with piperidine to form the intermediate compound 3,4-dimethylphenylpiperidin-1-ylmethanone. This intermediate is then reacted with 4-methyl-1,2,4-triazol-3-amine to yield the final product, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone. The synthesis of (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been described in detail in several scientific publications, including a study by Zhang et al. (2017).

Scientific Research Applications

(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been studied for its potential applications in a variety of research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, and may have potential as a treatment for neurological disorders such as Parkinson's disease. In pharmacology, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been studied for its potential as a drug delivery agent, due to its ability to cross the blood-brain barrier. In toxicology, (3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to have antioxidant properties and may have potential as a protective agent against oxidative stress.

properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-6-7-14(9-13(12)2)17(22)21-8-4-5-15(10-21)16-19-18-11-20(16)3/h6-7,9,11,15H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWWOFXAPSLLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

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